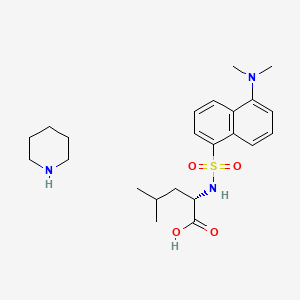Einecs 282-578-6
CAS No.: 84255-30-1
Cat. No.: VC17024821
Molecular Formula: C23H35N3O4S
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84255-30-1 |
|---|---|
| Molecular Formula | C23H35N3O4S |
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid;piperidine |
| Standard InChI | InChI=1S/C18H24N2O4S.C5H11N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;1-2-4-6-5-3-1/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5H2/t15-;/m0./s1 |
| Standard InChI Key | RMTYRELLCOHJLO-RSAXXLAASA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
| Canonical SMILES | CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Introduction
Chemical Identity and Nomenclature
EINECS 282-578-6 is systematically named (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid;piperidine, reflecting its stereospecific configuration and compositional elements . The compound is alternatively recognized by its CAS registry number (84255-30-1), DTXSID (DTXSID60233190), and Wikidata identifier (Q83114585) . Its SMILES notation, CC(C)CC@@HNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1, encodes the spatial arrangement of atoms, highlighting the presence of a sulfonamide bond linking the dansyl group to the L-leucine backbone and the piperidine moiety . The InChIKey (RMTYRELLCOHJLO-RSAXXLAASA-N) further uniquely identifies its molecular structure, ensuring precise differentiation from stereoisomers or analogous compounds .
Structural Analysis and Conformational Features
Molecular Architecture
The compound’s architecture comprises two primary components: a dansylleucine anion and a piperidinium cation. The dansyl group, a fluorescent tag derived from naphthalene, is sulfonated at the 1-position and substituted with a dimethylamino group at the 5-position, conferring both hydrophobicity and fluorescence properties . This group is covalently bonded via a sulfonamide linkage to the α-amino group of L-leucine, an essential branched-chain amino acid. The L-configuration at the leucine’s chiral center ensures biological relevance, particularly in peptide synthesis and protein interactions . Piperidine, a six-membered heterocyclic amine, forms a 1:1 salt with the carboxylic acid group of leucine, enhancing the compound’s solubility in organic solvents and stabilizing the ionic form .
Stereochemical and Conformational Properties
The defined atom stereocenter count of 1 underscores the compound’s chiral nature, which is critical for its interactions with biological targets . Computational models predict a topological polar surface area of 107 Ų, indicative of moderate polarity influenced by the sulfonamide and carboxylic acid groups . The rotatable bond count of 7 suggests conformational flexibility, particularly in the leucine side chain and the piperidine ring, which may adopt multiple low-energy conformers in solution .
Synthesis and Functional Applications
Biochemical and Industrial Applications
The dansyl group’s intrinsic fluorescence makes EINECS 282-578-6 a valuable tool in fluorescence labeling, particularly for tracking amino acids in chromatographic analyses or studying protein-ligand interactions . Piperidine’s inclusion enhances solubility in non-aqueous media, facilitating its use in organic synthesis and pharmaceutical formulations. Additionally, the compound’s sulfonamide linkage may confer protease resistance, extending its utility in peptide-based drug development .
Physicochemical and Computational Properties
Stability and Reactivity
The presence of a sulfonamide bond imparts chemical stability under acidic and oxidative conditions, whereas the ester and amide functionalities may render it susceptible to hydrolysis under strongly basic or enzymatic conditions . The piperidine counterion likely mitigates degradation by stabilizing the carboxylate anion through ionic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume